Cas no 87-89-8 (i-Inositol)

I-inositol is a naturally occurring cyclic carbohydrate with unique properties. It exhibits a high degree of solubility in water and can be used as an excipient or active pharmaceutical ingredient to enhance the bioavailability of certain compounds, improve formulation stability, and modulate cellular signaling pathways.
i-Inositol structure
i-Inositol structure
商品名:i-Inositol
CAS番号:87-89-8
MF:C6H12O6
メガワット:180.155882835388
MDL:MFCD00077932
CID:34440
PubChem ID:24895982

i-Inositol 化学的及び物理的性質

名前と識別子

    • Inositol
    • Cyclohexanehexol
    • Hexahydroxycyclohexane
    • myo-inositol plant cell culture tested
    • myo-Inositol, FCC Grade i-Inositol, FCC Grade
    • meso-inositol
    • p-Iodo Phenol
    • Myo-Inositol
    • Inosit
    • Inositol NF12
    • cis-1,2,3,5-trans-4,6-Cyclohexanehexol
    • Inositol(Technical)
    • INOSITOL, MYO-(RG) PrintBack
    • I-INOSITOL
    • (1R,2r,3S,4R,5s,6S)-cyclohexane-1,2,3,4,5,6-hexaol
    • <i>myo<
    • 2-(PROPYLAMINO)-M-PROPIONOTOLUIDIDE HYDROCHLORIDE
    • bios I
    • Cyclohexitol
    • Dambose
    • Inosital
    • INOSITE
    • INS
    • Meat sugar
    • Mesoinosite
    • Mesol
    • Mesovit
    • nositol
    • Nucite
    • PhaseoMannite
    • 1,2,3,4,5,6-Cyclohexanehexol
    • Scyllo-inositol
    • Muco-Inositol
    • epi-Inositol
    • Allo-inositol
    • 1D-Chiro-inositol
    • 1L-Chiro-inositol
    • cis-Inositol
    • Myoinositol
    • Scyllitol
    • D-chiro-Inositol
    • D-(+)-chiro-Inositol
    • Neo-inositol
    • mesoinositol
    • cyclohexane-1,2,3,4,5,6-hexol
    • Quercinitol
    • Myoinosite
    • Cyclohexane-1,2,3,4,5,6-hexaol
    • Cocositol
    • Inositene
    • Inositina
    • Phaseomannitol
    • Iso-inositol
    • Mesoino
    • Inositol, myo- (8CI)
    • Freeda
    • Mesoinosit
    • MI
    • Mouse antialopecia factor
    • Rat antispectacled eye factor
    • Scyllite
    • i-Inositol
    • MDL: MFCD00077932
    • インチ: 1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/t1-,2-,3-,4+,5-,6-
    • InChIKey: CDAISMWEOUEBRE-GPIVLXJGSA-N
    • ほほえんだ: O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@H](O)[C@@H]1O
    • BRN: 1907328

計算された属性

  • せいみつぶんしりょう: 180.06300
  • どういたいしつりょう: 180.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 6
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 104
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 180.16
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 121
  • 疎水性パラメータ計算基準値(XlogP): -3.7

じっけんとくせい

  • 色と性状: 結晶水を含まない白色結晶粉末は吸湿しない。二分子結晶水を含むものは風化結晶であり、100℃で水を失う。匂いもなく、甘いです。空気中で安定する。
  • 密度みつど: 1.75
  • ゆうかいてん: 222-227 °C (lit.)
  • ふってん: 232.96°C (rough estimate)
  • フラッシュポイント: 143.4°C
  • 屈折率: 1.6170 (estimate)
  • PH値: 5-7 (100g/l, H2O, 20℃)
  • ようかいど: H2O: 0.5 M at 20 °C, clear, colorless
  • すいようせい: 14 g/100 mL (25 ºC)
  • あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 121.38000
  • LogP: -3.83460
  • ようかいせい: 水に可溶であり、無水エタノール、エーテル、クロロホルムに不溶であり、その水溶液は中性である。
  • マーカー: 4978

i-Inositol セキュリティ情報

i-Inositol 税関データ

  • 税関コード:2906132000
  • 税関データ:

    中国税関番号:

    2906132000

    概要:

    2906132000.イノシトール。付加価値税:17.0%。税金還付率:9.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最低関税:5.5%。一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    2906132000。付加価値税:17.0%。税金還付率:9.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:5.5%。一般関税:30.0%

i-Inositol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
I665995-50g
myo-Inositol
87-89-8
50g
¥840.00 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F-A13586-500g
i-Inositol
87-89-8 98+%
A13586
¥1225.0 2023-04-01
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd.
H33262-500g
87-89-8 99%
500g
¥236.0 2023-09-21
AK Scientific
J51585-25g
myo-Inositol
87-89-8 95%
25g
$11 2023-09-15
AK Scientific
J51585-250g
myo-Inositol
87-89-8 95%
250g
$29 2023-09-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD140573-1kg
rel-(1R,2r,3S,4R,5s,6S)-Cyclohexane-1,2,3,4,5,6-hexaol
87-89-8 98%
1kg
¥315.0 2023-09-01
DC Chemicals
DCJ-031-20 mg
Inositol
87-89-8 >98%, Standard References Grade
20mg
$280.0 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018191-25g
i-Inositol
87-89-8 99%
25g
¥32 2024-05-21
abcr
AB348049-500 g
myo-Inositol, 99%; .
87-89-8 99%
500 g
€140.40 2023-07-19
Biosynth
I-6500-10 kg
myo-Inositol
87-89-8
10kg
$880.70 2023-01-04

i-Inositol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1R:R:R:R:50°C, pH 7.5
1.2R:KOH, R:HClO4, S:H2O, neutralized
リファレンス
Thermal Cycling Cascade Biocatalysis of myo-Inositol Synthesis from Sucrose
By Zhong, Chao et al, ACS Catalysis, 2017, 7(9), 5992-5999

ごうせいかいろ 2

はんのうじょうけん
1.1R:MgCl2, R:PO43-, C:9035-74-9, C:9001-81-4, C:9032-95-5, C:37184-63-7, C:9067-73-6, C:9032-09-1, S:H2O, 70°C, pH 7.2
1.2R:Et3N, R:HClO4, S:H2O, neutralized
リファレンス
An in vitro synthetic biology platform for the industrial biomanufacturing of myo-inositol from starch
By You, Chun et al, Biotechnology and Bioengineering, 2017, 114(8), 1855-1864

ごうせいかいろ 3

はんのうじょうけん
1.1
リファレンス
Product class 8: polyols, including carbohydrates
By Brown, R. C. D., Science of Synthesis, 2008, 36, 799-845

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Palladium dihydroxide Solvents: Methanol ;  8 h, reflux
リファレンス
Hydroxyl group deprotection reactions with Pd(OH)2/C: A convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals
Murali, Chebrolu; et al, Tetrahedron, 2007, 63(19), 4149-4155

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis of inositol-5-monophosphoric acid and scyllitol monophosphoric acid
Iselin, Beat M., Journal of the American Chemical Society, 1949, 71, 3822-5

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
リファレンス
Waste-free and facile solid-state protection of diamines, anthranilic acid, diols, and polyols with phenylboronic acid
Kaupp, Gerd; et al, Chemistry - A European Journal, 2003, 9(17), 4156-4160

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Palladium dihydroxide Solvents: Methanol ;  72 h, reflux
リファレンス
Hydroxyl group deprotection reactions with Pd(OH)2/C: A convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals
Murali, Chebrolu; et al, Tetrahedron, 2007, 63(19), 4149-4155

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Palladium dihydroxide Solvents: Methanol ;  22 h, reflux
リファレンス
Hydroxyl group deprotection reactions with Pd(OH)2/C: A convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals
Murali, Chebrolu; et al, Tetrahedron, 2007, 63(19), 4149-4155

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Acetic acid ,  Water
リファレンス
Studies on hygromycin. The synthesis of certain degradation products of the antibiotic
Allen, George R. Jr., Journal of the American Chemical Society, 1962, 84, 3128-32

ごうせいかいろ 10

はんのうじょうけん
1.1R:CaCl2, R:MgCl2, C:1533401-58-9, C:1584263-85-3, C:9035-74-9, C:9001-81-4, C:9032-95-5, C:37184-63-7, S:H2O, 48 h, rt, pH 7.2
1.2R:R:PO43-, 70°C
リファレンス
Biofilm-Mediated Immobilization of a Multienzyme Complex for Accelerating Inositol Production from Starch
By Liu, Meixia et al, Bioconjugate Chemistry, 2021, 32(9), 2032-2042

ごうせいかいろ 11

はんのうじょうけん
1.1R:NaH, S:DMF, 15 min, 0°C
1.21 h, rt
1.3R:NaH, 15 h, rt
1.412 h, rt
2.1R:H2, C:Pd(OH)2, S:MeOH, 13 h, rt, 55 psi
リファレンス
Hydroxyl group deprotection reactions with Pd(OH)2/C: A convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals
By Murali, Chebrolu et al, Tetrahedron, 2007, 63(19), 4149-4155

ごうせいかいろ 12

はんのうじょうけん
1.1C:9033-50-5, C:9032-95-5, C:37184-63-7, S:H2O, 12 h, 37°C, pH 7
リファレンス
Production of myo-inositol from glucose by a novel trienzymatic cascade of polyphosphate glucokinase, inositol 1-phosphate synthase and inositol monophosphatase
By Lu, Yiping et al, Enzyme and Microbial Technology, 2018, 112, 1-5

ごうせいかいろ 13

はんのうじょうけん
1.1R:R:NaOH, S:H2O, pH 12.0
リファレンス
Synthesis, characterization and biological activity of oxovanadium(IV) complexes with cyclic polyalcohols
By Etcheverry, Susana B. et al, Journal of Inorganic Biochemistry, 2005, 99(12), 2322-2327

ごうせいかいろ 14

はんのうじょうけん
1.1R:MgCl2, C:9067-73-6, S:H2O, 70°C, pH 5.5
リファレンス
High-titer production of myo-inositol by a co-immobilized four-enzyme cocktail in biomimetic mineralized microcapsules
By Han, Pingping et al, Chemical Engineering Journal (Amsterdam, 2023, 461, 141946

ごうせいかいろ 15

はんのうじょうけん
1.1C:Pd(OH)2, S:MeOH, 72 h, reflux
リファレンス
Elaboration of the ether cleaving ability and selectivity of the classical Pearlman's catalyst [Pd(OH)2/C]: concise synthesis of a precursor for a myo-inositol pyrophosphate
By Mart, Alson and Shashidhar, Mysore S., Tetrahedron, 2012, 68(47), 9769-9776

ごうせいかいろ 16

はんのうじょうけん
1.1R:HCl, S:MeOH, 2 h, reflux
1.2R:Ag2CO3, neutralized
リファレンス
Macropyllanosides A-D, secoiridoid glycosides from Hydrangea macrophylla subsp. serrata
By Kikuchi, Masao et al, Heterocycles, 2008, 76(1), 313-320

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Palladium dihydroxide Solvents: Methanol ;  32 h, reflux
リファレンス
Hydroxyl group deprotection reactions with Pd(OH)2/C: A convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals
Murali, Chebrolu; et al, Tetrahedron, 2007, 63(19), 4149-4155

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: (±)-Propylene glycol Solvents: Water
リファレンス
Preparation of inositol by decomposition of phytin under atmospheric pressure.
, China, , ,

i-Inositol Raw materials

i-Inositol Preparation Products

i-Inositol サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:87-89-8)i-Inositol
注文番号:A842397
在庫ステータス:in Stock
はかる:2.5kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:56
価格 ($):307.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:87-89-8)nositol
注文番号:1674730
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:00
価格 ($):discuss personally

i-Inositol 関連文献

i-Inositolに関する追加情報

What Is 87-89-8 and i-Inositol in Biomedical Research?

In the realm of biomedical and pharmaceutical research, 87-89-8 (the CAS registry number for i-Inositol) represents a critical compound with multifaceted applications. i-Inositol, a stereoisomer of inositol, is a naturally occurring carbohydrate that plays a pivotal role in cellular signaling, metabolic regulation, and neurological health. Researchers have extensively studied its potential in managing conditions like polycystic ovary syndrome (PCOS), insulin resistance, and mental health disorders, making it a focal point in nutraceutical and therapeutic development. Its molecular structure (C6H12O6) and biochemical interactions underscore its versatility, driving demand for high-purity 87-89-8 i-Inositol in clinical trials and drug formulations.

The Role of 87-89-8 i-Inositol in Metabolic Disorders

One of the most compelling applications of 87-89-8 i-Inositol lies in its efficacy against metabolic syndromes. Studies highlight its ability to enhance insulin sensitivity and mitigate symptoms of PCOS, a condition affecting 10% of women globally. By modulating inositol phosphate pathways, it aids in glucose metabolism and ovarian function, offering a natural alternative to synthetic drugs. Recent clinical trials emphasize its synergistic effects with D-chiro-inositol, further solidifying its position in endocrine research. For consumers seeking 87-89-8 i-Inositol supplements, understanding its mechanism of action and optimal dosages remains a top priority, as evidenced by trending searches.

87-89-8 i-Inositol and Mental Health Applications

The neuroprotective properties of 87-89-8 i-Inositol have garnered attention for their potential in treating anxiety, depression, and bipolar disorder. As a precursor to secondary messengers like phosphatidylinositol, it influences serotonin and dopamine receptor activity, offering a non-pharmaceutical intervention for mood stabilization. Research published in journals such as Neuropsychopharmacology underscores its efficacy in reducing panic attacks, with minimal side effects compared to traditional SSRIs. This aligns with growing consumer interest in evidence-based nutraceuticals, driving demand for high-quality 87-89-8 i-Inositol in mental wellness products.

Quality Standards and Safety of 87-89-8 i-Inositol

Ensuring the purity and safety of 87-89-8 i-Inositol is paramount for both researchers and consumers. Regulatory bodies like the FDA and European Pharmacopoeia mandate stringent testing for heavy metals, solvents, and microbiological contaminants in commercial preparations. Analytical techniques such as HPLC and mass spectrometry are employed to verify compliance with pharmaceutical-grade standards. For buyers, certifications like USP-NF or GMP serve as critical indicators of quality, addressing concerns about adulteration and bioavailability in the supplement market.

Future Prospects of 87-89-8 i-Inositol in Personalized Medicine

The integration of 87-89-8 i-Inositol into personalized medicine frameworks represents a frontier in biopharmaceutical innovation. Advances in genomic profiling and metabolomics are uncovering patient-specific responses to inositol therapy, particularly in cancer prevention and neurodegenerative diseases. For instance, its role in PI3K/AKT pathway modulation is being explored for targeted oncology treatments. As the scientific community delves deeper into precision nutrition, the demand for research-grade 87-89-8 i-Inositol is projected to surge, cementing its status as a cornerstone of next-generation therapeutics.

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